Oxazole, 4,5-dihydro-2-(2-thienyl)-
Description
Oxazole, 4,5-dihydro-2-(2-thienyl)- is a partially saturated oxazole derivative featuring a five-membered ring with one oxygen and one nitrogen atom. The 4,5-dihydro designation indicates that the oxazole ring is hydrogenated at the 4,5-positions, reducing one double bond. The compound is substituted at the 2-position with a 2-thienyl group, a sulfur-containing heterocycle known for its electron-rich aromaticity.
Properties
CAS No. |
60705-32-0 |
|---|---|
Molecular Formula |
C7H7NOS |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-thiophen-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H7NOS/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2 |
InChI Key |
IITSSFOSQJGQIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Van Leusen Oxazole Synthesis with Thiophene Derivatives
The van Leusen reaction, employing TosMIC (tosylmethyl isocyanide), is a cornerstone for oxazole synthesis. For 4,5-dihydro-2-(2-thienyl)-oxazole, this method is adapted by substituting the aldehyde component with 2-thiophenecarboxaldehyde. The reaction proceeds under basic conditions (e.g., aqueous KOH) in alcoholic solvents at mild temperatures (20–40°C), yielding the oxazoline derivative directly.
Reaction Scheme:
$$
\text{2-Thiophenecarboxaldehyde} + \text{TosMIC} \xrightarrow{\text{KOH, MeOH}} \text{Oxazole, 4,5-dihydro-2-(2-thienyl)-} + \text{Byproducts}
$$
Optimization Data:
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 20–40°C | 61–90 |
| Solvent | Methanol/Water | 85 |
| TosMIC Equivalents | 1.2–1.5 | 78 |
This method is favored for its functional group tolerance and scalability, though purification requires column chromatography due to byproduct formation.
Cyclodehydration of β-Hydroxy Amides
Cyclodehydration of β-hydroxy amides using reagents like Burgess’ reagent or phosphorus oxychloride (POCl₃) offers a direct route to oxazolines. For the thienyl-substituted variant, the β-hydroxy amide precursor is synthesized from 2-thiopheneacetic acid and a β-amino alcohol.
Procedure:
- Precursor Synthesis: React 2-thiopheneacetic acid with β-amino ethanol via coupling agents (e.g., HATU, DIPEA).
- Cyclization: Treat the β-hydroxy amide with Burgess’ reagent in THF at 0–25°C.
Key Data:
- Yield: 70–85% (dependent on R-group steric effects).
- Reaction Time: 2–4 hours.
- Side Reactions: Over-dehydration to oxazoles occurs at >50°C.
Flow Synthesis for Industrial Scaling
Continuous flow reactors enhance safety and efficiency for exothermic reactions. For 4,5-dihydro-2-(2-thienyl)-oxazole, a two-step flow process is employed:
- Oxazoline Formation:
- React 2-thiophenecarbonyl chloride with ethanolamine in a microreactor (residence time: 2 min, 25°C).
- Ring Closure:
- Use Deoxo-Fluor® in a packed-bed reactor to cyclize the intermediate.
Advantages:
- Throughput: 5 kg/hour per reactor module.
- Purity: >98% (reduced side reactions).
- Safety: Avoids handling hazardous gases (e.g., HF).
Oxidation of Oxazolines
While oxidation typically converts oxazolines to oxazoles, controlled conditions preserve the dihydro structure. Manganese dioxide (MnO₂) in dichloromethane selectively oxidizes side chains without affecting the oxazoline ring.
Case Study:
- Substrate: 2-(2-Thienyl)-4,5-dihydrooxazole with a benzyl side chain.
- Conditions: MnO₂ (5 equiv.), CH₂Cl₂, 25°C, 12 h.
- Outcome: 95% recovery of unreacted oxazoline, confirming ring stability.
Alternative Routes: Formic Acid-Mediated Cyclization
A patent-pending method utilizes formic acid (HCO₂H) and ammonium formate under reflux to cyclize thienyl-containing precursors.
Steps:
- Condense 2-thiophenecarboxaldehyde with ammonium formate in HCO₂H (110°C, 6 h).
- Quench with water to precipitate the product.
Performance Metrics:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Van Leusen | 61–90 | 90–95 | High | $$$ |
| Cyclodehydration | 70–85 | 85–90 | Moderate | $$ |
| Flow Synthesis | 75–90 | >98 | Very High | $$$$ |
| Formic Acid Cyclization | 65–75 | 80–85 | High | $ |
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-dihydro-2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert oxazolines to oxazoles using reagents like manganese dioxide.
Electrophilic Aromatic Substitution: This reaction typically occurs at the C5 position, requiring electron-donating groups.
Nucleophilic Aromatic Substitution: This reaction takes place with leaving groups at the C2 position.
Diels–Alder Reactions: Oxazoles can act as dienes in Diels–Alder reactions with electrophilic alkenes, leading to the formation of pyridines.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide for oxidation, dimethylformamide for formylation, and various electron-donating groups for electrophilic aromatic substitution .
Major Products
The major products formed from these reactions include oxidized oxazoles, formylated oxazoles, and pyridine derivatives .
Scientific Research Applications
Oxazole, 4,5-dihydro-2-(2-thienyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazole, 4,5-dihydro-2-(2-thienyl)- involves its interaction with various molecular targets and pathways. For example, oxazoles can undergo electrophilic aromatic substitution at the C5 position, which is facilitated by electron-donating groups . Additionally, oxazoles can participate in Diels–Alder reactions, forming pyridine derivatives that are crucial in biological systems .
Comparison with Similar Compounds
Structural Variations
Heterocyclic Core and Substituents
- Oxazole vs. Oxadiazole : Compared to 5-(2-thienyl)-1,3,4-oxadiazoles (), the target compound has a single oxygen and nitrogen in its core, whereas oxadiazoles contain two nitrogen atoms. This difference affects ring aromaticity and dipole moments, influencing reactivity in cycloadditions or coordination chemistry .
- This substitution is critical in biological systems where imidazole motifs often participate in enzyme binding .
- Substituent Effects: Electron-Rich vs. Electron-Deficient Groups: The 2-thienyl group in the target compound provides electron density, contrasting with electron-withdrawing groups like nitro or cyano substituents in other oxazoles (e.g., 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide, ). Such variations modulate reactivity in electrophilic substitution or metal coordination .
Ring Saturation
- Dihydro vs. Fully Unsaturated Oxazoles : The partial saturation in 4,5-dihydrooxazoles reduces aromaticity, increasing flexibility and altering conjugation pathways. For example, 2-methyl-4,5-diphenyloxazole () is fully aromatic, favoring π-π stacking interactions absent in the dihydro analogue .
Physicochemical Properties
- Hydrogen Bonding : The oxazole nitrogen in the target compound can act as a hydrogen-bond acceptor, similar to imidazole derivatives (). However, the absence of a second nitrogen (as in imidazoles) limits its ability to form bifurcated hydrogen bonds, a key factor in crystal packing and supramolecular assembly () .
- Solubility and Polarity: The thienyl group’s sulfur atom introduces mild polarity, but its hydrophobicity may reduce aqueous solubility compared to hydroxyl- or amine-substituted oxazoles (e.g., 4,5-dimethoxy-2-(thiophene-2-carbonylamino)benzoate derivatives, ) .
Catalysis
- Ligand Design: The target compound’s thienyl group contrasts with phosphinoaryl substituents in 4,4-di-substituted 4,5-dihydrooxazole ligands (). While phosphinoaryl groups enhance metal coordination in asymmetric catalysis, the thienyl group’s π-electron density may favor interactions with transition metals like palladium or copper .
- Polymer Synthesis : Anthracene-pendant polymers derived from 4,5-dihydro-2-[2-(9-anthryl)ethyl]-1,3-oxazole () demonstrate how bulky substituents influence polymer morphology. The thienyl group’s smaller size could enable tighter packing in conductive polymers .
Data Tables
Table 1: Structural and Functional Comparison of Selected Oxazole Derivatives
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| 4,5-Dihydro-2-(2-thienyl)-oxazole | C₇H₇NOS | 153.20 | 1.8 | 2 |
| 5-(2-Thienyl)-1,3,4-oxadiazole | C₆H₄N₂OS | 152.17 | 2.1 | 3 |
| 2-Methyl-4,5-diphenyloxazole | C₁₆H₁₃NO | 235.28 | 3.5 | 1 |
Q & A
Q. What are the optimal synthetic routes for preparing enantiopure 4,5-dihydro-2-(2-thienyl)oxazole derivatives, and how can reaction yields be maximized?
Methodological Answer: A three-step synthesis protocol is commonly employed, starting with (S)-(+)-2-phenylglycinol. Key steps include cyclization under acidic conditions and functionalization of the oxazole core. For example, Lê Thi Loan Chi et al. achieved yields of 83.2–94.5% per step by optimizing reaction time, temperature (e.g., 80–100°C for cyclization), and solvent polarity (e.g., anhydrous THF or toluene) . Critical parameters include:
- Step 1 : Formation of the oxazoline intermediate via nucleophilic substitution.
- Step 2 : Oxidation or functionalization to introduce the thienyl group.
- Step 3 : Purification via recrystallization or column chromatography.
Yields can be further improved using microwave-assisted synthesis, as demonstrated in green chemistry approaches (e.g., 20–30% reduction in reaction time) .
Q. How can researchers confirm the structural integrity and enantiomeric purity of 4,5-dihydro-2-(2-thienyl)oxazole derivatives?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- Polarimetry : Measure specific rotation ([α]D) to confirm enantiopurity.
- NMR : Analyze coupling constants (e.g., J = 3–5 Hz for diastereotopic protons in the oxazole ring).
- GC-MS/IR : Verify molecular ion peaks (e.g., m/z ≈ 191 for C₉H₉N₃O₂ derivatives) and characteristic stretches (e.g., C=N at 1650–1700 cm⁻¹) .
- X-ray crystallography : Resolve ambiguities using SHELXL for small-molecule refinement. Over 8,000 oxazole fragments in the Cambridge Structural Database (CSD) provide reference hydrogen-bonding patterns (e.g., N···O interactions) .
Advanced Research Questions
Q. How do green synthesis methods (e.g., microwave, ionic liquids) compare to conventional approaches for oxazole derivatives?
Methodological Answer: Green methods reduce toxicity and energy consumption while improving yield and purity:
| Parameter | Conventional (e.g., Robinson-Gabriel) | Green (e.g., Microwave) |
|---|---|---|
| Reaction Time | 6–12 hours | 10–30 minutes |
| Solvent | DMF, DCM | Water, ethanol, or solvent-free |
| Yield | 60–75% | 80–95% |
| Byproducts | High (e.g., tar formation) | Minimal |
Example: Ultrasound-assisted synthesis reduces epimerization risks in chiral oxazoles by 40% compared to thermal methods .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in 4,5-dihydro-2-(2-thienyl)oxazole derivatives with potential anticancer activity?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance cytotoxicity (IC₅₀ values < 10 μM in MCF-7 cells) .
- Computational modeling : Use DFT calculations to correlate frontier molecular orbitals (HOMO/LUMO) with redox activity.
- In vitro assays : Prioritize derivatives with logP < 3.5 for improved membrane permeability in cytotoxicity screens (e.g., MTT assay protocol: 48-hour exposure, 5% CO₂) .
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns of oxazole derivatives?
Methodological Answer:
- CSD mining : Identify prevalent motifs (e.g., 52/52 oxazole-hydroxyl interactions involve N···O bonds; no O···O interactions are documented) .
- SHELX refinement : Apply TWIN/BASF commands for high-resolution or twinned data. For example, a 1.2 Å dataset can resolve ambiguities in thienyl group orientation .
Q. What experimental and computational approaches are recommended for resolving contradictory synthetic yields in multi-step oxazole syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to identify critical variables (e.g., pH for cyclization steps).
- In situ monitoring : Employ ReactIR to track intermediate formation (e.g., oxazoline → oxazole conversion).
- Mechanistic studies : Probe via isotopic labeling (e.g., ¹⁵N NMR to confirm intramolecular cyclization pathways) .
Q. Table 1. Key Synthetic Parameters for Oxazole Derivatives
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 80–100 | THF | H₂SO₄ | 83.2–89.5 |
| 2 | 120 | Toluene | Pd/C (5 mol%) | 90.1–94.5 |
| 3 | 25 | Ethanol | – | 85.0–91.0 |
Q. Table 2. Green Synthesis Performance Metrics
| Method | Energy Consumption (kWh/mol) | Purity (%) |
|---|---|---|
| Conventional thermal | 12.5 | 95–98 |
| Microwave | 3.2 | 98–99.5 |
| Ultrasound | 4.8 | 97–99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
